![molecular formula C13H16N2S3 B14216895 2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole CAS No. 796882-72-9](/img/structure/B14216895.png)
2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2,4,6-trimethylbenzenethiol with ethyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thiadiazole ring. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly and cost-effective.
化学反应分析
Types of Reactions
2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The ethylsulfanyl and trimethylphenylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
科学研究应用
2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable scaffold for drug development.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used in the development of new materials with unique electronic, optical, or mechanical properties.
作用机制
The mechanism of action of 2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of enzymes or proteins that are essential for the survival and proliferation of pathogens or cancer cells. The sulfur atoms in the compound can form covalent bonds with the active sites of these targets, leading to their inactivation.
相似化合物的比较
Similar Compounds
- 2-(Ethylsulfanyl)-4,4,6-trimethyl-1,4-dihydropyrimidine
- Methyl 2-[2-(ethylsulfanyl)propyl]-4,6-dioxocyclohexanecarboxylate
- 2-Ethylsulfanyl-4,6-diphenyl-pyranylium tetrafluoroborate
Uniqueness
2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole is unique due to its specific combination of ethylsulfanyl and trimethylphenylsulfanyl groups attached to the thiadiazole ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the trimethylphenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets.
属性
CAS 编号 |
796882-72-9 |
|---|---|
分子式 |
C13H16N2S3 |
分子量 |
296.5 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-5-(2,4,6-trimethylphenyl)sulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H16N2S3/c1-5-16-12-14-15-13(18-12)17-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
InChI 键 |
PNYMQAAQJALOLT-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NN=C(S1)SC2=C(C=C(C=C2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



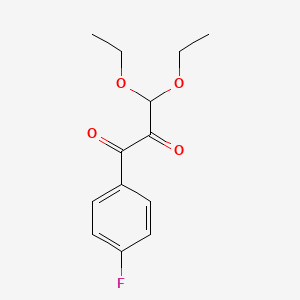
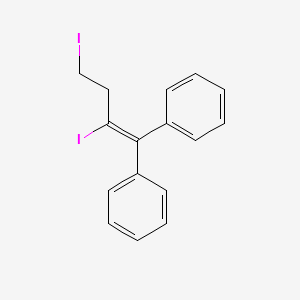

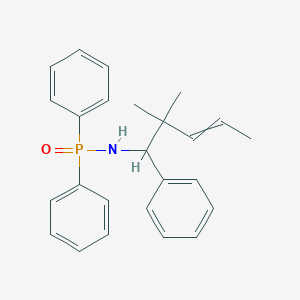
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
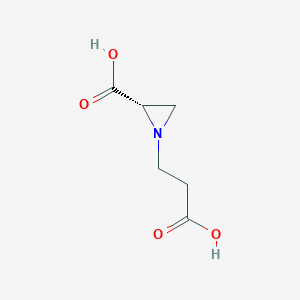
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
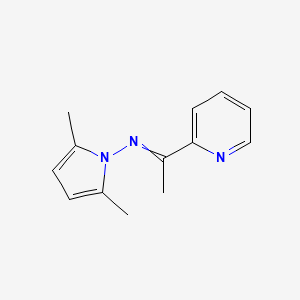
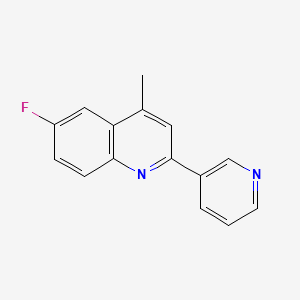
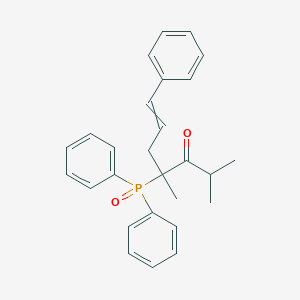
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
